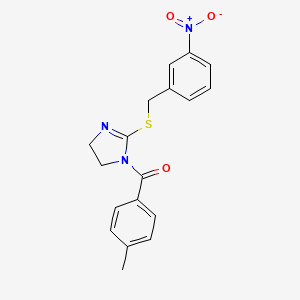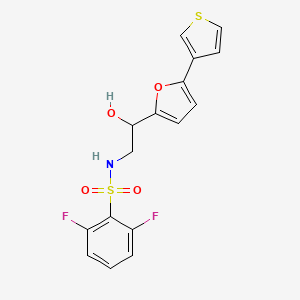![molecular formula C21H23N5 B2988782 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 957028-96-5](/img/structure/B2988782.png)
5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Applications De Recherche Scientifique
Hydrogen-Bonded Structures
- Hydrogen-Bonded Chain Formation : 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, which shares structural similarities with 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, is known to form chains linked by hydrogen bonds, creating rings of various types (Portilla et al., 2006).
Chemical Synthesis and Biological Evaluation
- Synthesis and Antitumor Activity : A study explored the synthesis of various pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines. These compounds demonstrated significant in vitro antitumor activity against MCF-7 cell line and exhibited high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
- Characterization of Pyrazolo[1,5-a]Pyrimidines : The study by Maquestiau et al. (2010) involved the reaction of amino-pyrazoles with various precursors, leading to the formation of pyrazolo[1,5-a] pyrimidines, further identified by 1H NMR (Maquestiau et al., 2010).
Advanced Applications in Chemistry and Biology
- Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, have been synthesized and shown to act as potent antiproliferative and proapoptotic agents in cancer cells by inhibiting Src phosphorylation and the antiapoptotic gene BCL2 (Carraro et al., 2006).
- In Silico Pharmacokinetic Predictions and Anti-Proliferative Activity : Novel glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines have been synthesized and shown to inhibit the proliferation of MCF-7 human breast cancer cells, with some compounds displaying promising pharmacokinetic and drug-likeness properties (Atta et al., 2019).
Fluorescent Probes and Synthesis Techniques
- Synthesis of Functional Fluorophores : The study by Castillo et al. (2018) describes the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for creating functional fluorophores, suggesting potential applications in fluorescence-based detection systems (Castillo et al., 2018).
Antimicrobial Activity and RNA Polymerase Inhibition
- Antimicrobial Activity as RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for antimicrobial activity, showing effectiveness as RNA polymerase inhibitors. The study highlights the potential of these compounds in treating microbial infections (Abdallah & Elgemeie, 2022).
Propriétés
IUPAC Name |
5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-14-11-15(2)25(24-14)19-12-18(21(3,4)5)23-20-17(13-22-26(19)20)16-9-7-6-8-10-16/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQGNFSOVSOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321719 |
Source


|
| Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
957028-96-5 |
Source


|
| Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2988706.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
![Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2988710.png)
![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)
![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid](/img/structure/B2988721.png)